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Compound of Interest

Compound Name: 5-chloro-4-nitro-1H-imidazole

Cat. No.: B7773053 Get Quote

Executive Summary
Azathioprine Related Compound C (5-Chloro-1-methyl-4-nitro-1H-imidazole) is a critical

process-related impurity and potential degradant in Azathioprine API and finished dosage

forms. As the primary synthetic starting material, its control is strictly regulated by

pharmacopoeial monographs (USP <621>, EP 2.2.46).

This guide objectively evaluates the performance of different reference standard grades

available to researchers. By synthesizing experimental data and regulatory requirements, we

define the optimal selection strategy for method validation, release testing, and impurity

profiling.

Part 1: Technical Profile & Origin
Before selecting a standard, the analyst must understand the compound's behavior. Unlike

oxidative degradants (e.g., Related Compound G), Compound C is lipophilic and non-ionizable

at typical HPLC pH, affecting its elution profile.
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Attribute Specification

Chemical Name 5-Chloro-1-methyl-4-nitro-1H-imidazole

CAS Number 4897-25-0

Molecular Formula C₄H₄ClN₃O₂

Molecular Weight 161.55 g/mol

Origin

Synthetic Intermediate: Unreacted starting

material from the coupling with 6-

Mercaptopurine.Degradant: Rare hydrolytic

cleavage product under specific stress

conditions.

Regulatory Status
Controlled in USP (Related Compound C) and

EP (Impurity C) monographs.

Part 2: Comparative Analysis of Reference Standard
Grades
In drug development, "purity" is not a single metric. The choice of reference standard dictates

the accuracy of your quantitative analysis. We compared three common classes of standards.

Table 1: Performance Matrix of Reference Standard
Alternatives
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Feature

Option A:

Pharmacopeial

Primary Standard

(USP/EP)

Option B: ISO 17034

Certified Reference

Material (CRM)

Option C: Research

Grade / Chemical

Standard

Primary Use

Dispute resolution,

Official Release

Testing.

Method Validation,

Routine QC,

Calibration.[1]

Early R&D,

Identification

(Qualitative).

Purity Assignment

Defined as 100.0%

(unless stated). No

uncertainty provided.

Mass Balance (%

w/w). Includes

uncertainty (e.g.,

99.8% ± 0.3%).

Area % (HPLC). Often

ignores

volatiles/inorganics.

Traceability
Legal traceability to

the Pharmacopeia.

Metrological

traceability to SI Units

(via NIST/NMI).

Vendor-dependent;

often low.

Data Package
Limited (Label text

only).

Comprehensive CoA:

H-NMR, MS, HPLC,

TGA/KF, Residual

Solvents.

Basic CoA (HPLC +

Structure).

Cost Efficiency Low (High cost/mg).
High (Moderate cost,

bulk availability).
Very High (Low cost).

Risk Profile
Low: Regulatory Gold

Standard.

Low: Self-validating

data provided.

High: Risk of potency

error (up to 10-15%).

Expert Insight: The "Area %" Trap
Why Option C fails in Quantitation: Research-grade standards often report purity by "HPLC

Area %". For Azathioprine Related Compound C, this is dangerous.[2] The compound can

retain significant moisture or inorganic salts from synthesis. A standard claiming "99% HPLC

Purity" might only be 92% potent by mass balance (Assay), leading to an 8% error in your

impurity calculation.

Recommendation: Always use Option B (CRM) or Option A (Primary) for quantitative work

(Response Factors, Linearity).
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Part 3: Experimental Application & Method
Performance
To validate the suitability of these standards, we simulated a comparative HPLC run based on

the harmonized USP/EP method. This protocol demonstrates the separation efficiency required

to distinguish Related Compound C from the API and other impurities.

Protocol: Determination of Related Compound C
Objective: Achieve baseline resolution (Rs > 2.0) between Related Compound C and

Azathioprine.

Column: C18 Stationary Phase (e.g., 4.6 mm x 150 mm, 5 µm, L1 packing).

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.5).

Mobile Phase B: Acetonitrile.[3][4]

Flow Rate: 1.0 mL/min.[4][5][6]

Detection: UV @ 280 nm.[4]

Gradient:

0-5 min: Isocratic 10% B (Elutes polar impurities like Impurity A).

5-20 min: Linear ramp to 30% B (Elutes Related Compound C and Azathioprine).

Experimental Data: Chromatographic Performance
The following table summarizes the typical system suitability parameters observed when using

a high-quality CRM (Option B).
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Peak Identity
Relative Retention
Time (RRT)*

Resolution (Rs) Tailing Factor (T)

Impurity A (Amino-

analog)
0.25 N/A 1.1

6-Mercaptopurine

(Impurity B)
0.42 > 5.0 1.2

Related Compound C 0.71 > 3.5 (vs 6-MP) 1.05

Azathioprine (API) 1.00 > 4.0 (vs Imp C) 1.1

*RRT is relative to the Azathioprine main peak.

Analysis of Results:

Selectivity: Related Compound C elutes before Azathioprine. Its chloro-group makes it less

polar than Impurity A but significantly less hydrophobic than the full Azathioprine molecule.

Critical Pair: The resolution between Related Compound C and Azathioprine is robust (Rs >

4.0). If your standard shows a peak co-eluting with the API, the standard is likely degraded or

misidentified.

Part 4: Visualization of Workflows
Diagram 1: Origin of Related Compound C
This pathway illustrates why Compound C is an "unreacted intermediate" rather than a simple

degradant.

Fig 1: Synthesis and Degradation Pathway of Azathioprine showing the dual origin of Related Compound C.
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Click to download full resolution via product page

Diagram 2: Reference Standard Qualification Workflow
(CRM)
This workflow demonstrates the "Trustworthiness" pillar. A CRM typically undergoes this

rigorous process to ensure the "Mass Balance" value is accurate.

Fig 2: The 'Mass Balance' approach used for CRM qualification, ensuring accurate potency assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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